molecular formula C6H4ClN3 B7722269 4-chloro-3H-pyrrolo[2,3-d]pyrimidine

4-chloro-3H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B7722269
M. Wt: 153.57 g/mol
InChI Key: BPTCCCTWWAUJRK-UHFFFAOYSA-N
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Description

4-chloro-3H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps :

    Starting Materials: Ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate.

    Solvents: Alcohol, ammonia water, water, and phosphorus oxychloride.

    Catalyst: Active nickel.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often aim for high yield and purity while minimizing hazardous reagents. One such method involves the use of microwave-assisted synthesis, which offers a robust and efficient approach . This method enhances reaction rates and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves reagents like sodium hydride or potassium carbonate in polar solvents.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 4-chloro-3H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition leads to the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells . The compound also influences the expression of pro-apoptotic and anti-apoptotic proteins, further promoting cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-3H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for kinase inhibitors sets it apart from other similar compounds, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

4-chloro-3H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTCCCTWWAUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C2C1=C(NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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